![molecular formula C11H16N2O2S B7512141 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide, also known as MTX-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTX-1 has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in inflammation. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to scavenge free radicals and protect against oxidative stress.
実験室実験の利点と制限
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has several advantages for lab experiments, including its high purity and stability. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide. One area of interest is its potential therapeutic applications in cancer and neurological disorders. Further investigation is needed to fully understand the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide and its effects on cellular pathways. Additionally, the development of more efficient synthesis methods and the optimization of drug delivery systems may improve the efficacy and safety of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide in clinical settings.
In conclusion, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide involves the reaction of 4-methyl-2-aminothiazole with ethyl oxalyl chloride, followed by the addition of ammonia to form the final product. This method has been optimized to yield high purity and high yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide.
科学的研究の応用
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurological disorders. In cancer research, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological research, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
特性
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-7-16-10(13-8)4-5-12-11(14)9-3-2-6-15-9/h7,9H,2-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUUIPPZCGWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



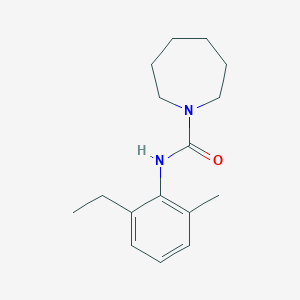
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
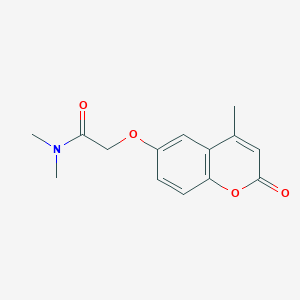
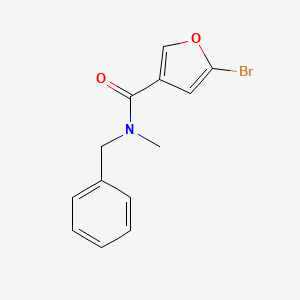

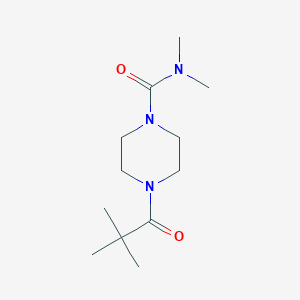
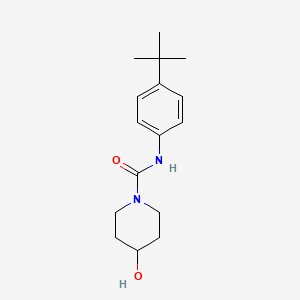
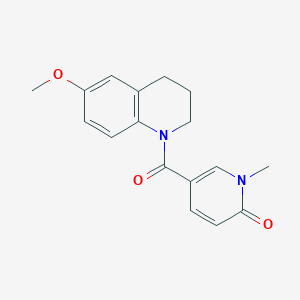
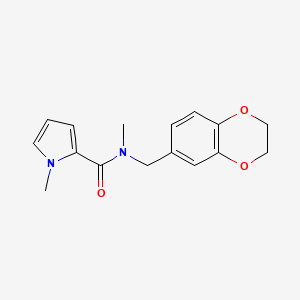
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)